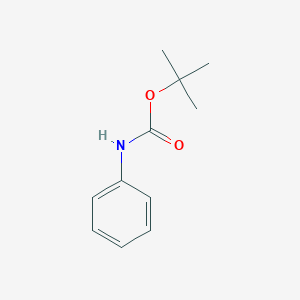

tert-Butyl Phenylcarbamate

Descripción general

Descripción

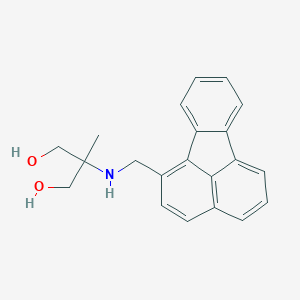

tert-Butyl phenylcarbamate is a chemical compound that serves as a versatile building block in synthetic organic chemistry. It is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring. This functional group is known for its protective properties in various chemical reactions, allowing for selective transformations of molecules .

Synthesis Analysis

The synthesis of tert-butyl phenylcarbamate derivatives can be achieved through various methods. One approach involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids, using EDCI and HOBt as coupling reagents, which yields excellent results10. Another method includes the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture .

Molecular Structure Analysis

The molecular structure of tert-butyl phenylcarbamate and its derivatives has been studied using different spectroscopic methods and theoretical calculations. For instance, tert-Butyl N-(thiophen-2yl)carbamate has been investigated through experimental FT-IR spectroscopy and theoretical methods such as DFT/B3LYP and DFT/M06-2X, which provided insights into the vibrational frequencies and optimized geometric parameters of the molecule .

Chemical Reactions Analysis

tert-Butyl phenylcarbamate undergoes various chemical reactions, including nucleophilic substitutions and radical reactions. The tert-butyloxycarbonylazo group enables the generation of aryl radicals, which can further undergo oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . Additionally, tert-butyl carbamates can be deprotected using aqueous phosphoric acid, which is an environmentally benign reagent that offers good selectivity and preserves the stereochemical integrity of the substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl phenylcarbamate derivatives are influenced by their molecular structure. For example, the introduction of tert-butyl groups in 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles affects their electronic, photophysical, and electrochemical properties, which are crucial for their application in thermally activated delayed fluorescence materials . The metabolism of tert-butyl phenylcarbamates in biological systems, such as in insects and mice, involves hydroxylation of the tert-butyl group and the N-methyl group, indicating the compound's reactivity and potential for biotransformation .

Aplicaciones Científicas De Investigación

Enzymatic Kinetic Resolution

- Scientific Field : Chemistry, specifically Chiral Organoselenanes and Organotelluranes .

- Summary of Application : The compound is used as a key intermediate in the enzymatic kinetic resolution (EKR) of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate . This process is crucial in the preparation of enantiopure organochalcogenane precursors .

- Methods of Application : The resolution process involves a lipase-catalyzed transesterification reaction . Several reaction conditions were investigated, and the carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .

- Results or Outcomes : The enzymatic process showed excellent enantioselectivity (E > 200). The ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

Anti-Inflammatory Activity

- Scientific Field : Pharmacology .

- Summary of Application : Tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for in vivo anti-inflammatory activity .

- Methods of Application : The compounds were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

- Results or Outcomes : Most of the compounds exhibited promising anti-inflammatory activity within 9 to 12 hours, with the percentage of inhibition values ranging from 54.239 to 39.021% . The compounds 4i and 4a exhibited better or equivalent anti-inflammatory activity with the percentage of inhibition of 54.239 and 54.130%, respectively .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZHPWMVEVZEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187802 | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl Phenylcarbamate | |

CAS RN |

3422-01-3 | |

| Record name | t-Butyl carbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003422013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)

![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)